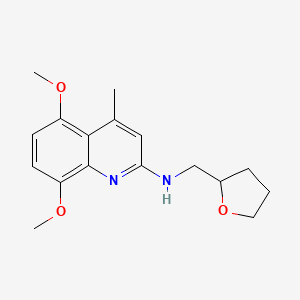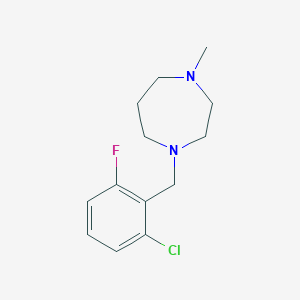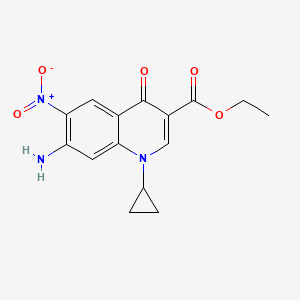![molecular formula C20H21N3O5 B5188134 N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5188134.png)
N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family, which is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 has been widely used as a research tool to investigate the role of the P2X7 receptor in various biological systems.
作用機序
N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide acts as a competitive antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. When ATP binds to the P2X7 receptor, it causes the channel to open, allowing the influx of calcium and other ions into the cell. This leads to the activation of various downstream signaling pathways, including the release of pro-inflammatory cytokines and the formation of membrane pores. N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide binds to the same site as ATP on the P2X7 receptor, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide has been shown to have various biochemical and physiological effects, depending on the biological system being studied. In macrophages, N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide inhibits the release of pro-inflammatory cytokines, such as IL-1β and IL-18, by blocking the activation of the P2X7 receptor. In animal models of neuropathic pain, N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide reduces pain behavior by inhibiting the activation of the P2X7 receptor in sensory neurons. In Alzheimer's disease models, N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide prevents the formation of amyloid plaques by reducing the activation of microglia through the P2X7 receptor. N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide has also been shown to have effects on cancer cell proliferation, cardiovascular disease, and immune system function.
実験室実験の利点と制限
One advantage of using N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide in lab experiments is its high potency and selectivity for the P2X7 receptor. This allows for precise manipulation of the receptor without affecting other purinergic receptors or ion channels. N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide is also relatively stable and can be stored for long periods of time. However, one limitation of using N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide is its potential off-target effects, as it may interact with other proteins or receptors in the cell. Another limitation is its relatively high cost, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide and the P2X7 receptor. One area of interest is the role of the P2X7 receptor in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide has shown promise in reducing inflammation and amyloid plaque formation in animal models of Alzheimer's disease, but further studies are needed to determine its potential therapeutic effects in humans. Another area of interest is the role of the P2X7 receptor in cancer, as it has been shown to promote cancer cell proliferation and metastasis. N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide and other P2X7 receptor antagonists may have potential as anti-cancer agents. Finally, further studies are needed to determine the safety and efficacy of P2X7 receptor antagonists, including N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide, as potential therapeutic agents in various diseases.
合成法
The synthesis of N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide involves several steps, starting from the reaction of 4-butoxybenzoyl chloride with 2-aminoacetophenone to form 4-butoxy-N-(2-oxo-2-phenylethyl)benzamide. This intermediate is then reacted with 4-nitrobenzaldehyde in the presence of sodium hydride to form N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide has been used extensively in scientific research to investigate the role of the P2X7 receptor in various biological systems. For example, it has been shown to inhibit the release of pro-inflammatory cytokines in macrophages, reduce neuropathic pain in animal models, and prevent the formation of amyloid plaques in Alzheimer's disease. N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide has also been used to study the role of the P2X7 receptor in cancer, cardiovascular disease, and immune system function.
特性
IUPAC Name |
N-[(E)-3-amino-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-2-3-12-28-17-10-6-15(7-11-17)20(25)22-18(19(21)24)13-14-4-8-16(9-5-14)23(26)27/h4-11,13H,2-3,12H2,1H3,(H2,21,24)(H,22,25)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZJJVBLVUAMGE-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-amino-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-amino-6-ethyl-6-methyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5188055.png)
![2-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5188074.png)

![2-{[(3-methylbenzyl)sulfonyl]amino}benzamide](/img/structure/B5188085.png)

![(3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5188114.png)
![N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5188117.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B5188124.png)
![4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenol](/img/structure/B5188127.png)

![2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5188143.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5188156.png)
![4-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3-ethyl-2-piperazinone](/img/structure/B5188159.png)
![3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5188162.png)